![molecular formula C16H15N3O3 B2703245 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanehydrazide CAS No. 446278-69-9](/img/structure/B2703245.png)
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of the benzo[de]isoquinoline-1,3-dione system . These types of compounds often contain an amino group and are synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve further functionalization of the free amino groups, leading to the formation of imines, amines, thioureas, and hydrazones .Applications De Recherche Scientifique
Chemosensor Systems
The compound has been used in the development of new chemosensor systems . Derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones . Some of these compounds exhibit high chemosensor selectivity in the determination of anions .
Organic Electronic Devices
The compound has potential applications in organic electronic devices . It has been used in the design and synthesis of novel benzo[de]isoquinoline-1,3-dione (BQD) condensed asymmetric azaacenes . These molecules have high electron affinity values as confirmed by cyclic voltammetry measurements . They have strong π–π stacking with distances of 3.31–3.41 Å and different stacking arrangements .
Antifungal Activity
The compound has shown potential for antifungal activity . The antifungal activity varied remarkably depending upon substituents .
Fluorescent Chemosensors
The compound has been used in the development of fluorescent chemosensors . The principal mechanism of the action of these sensor systems is the PET (photoinduced electron transfer) effect . Variation of the fluorophore structure present in such systems leads not only to a change in the sensor properties, but also to a change of the working effect .
Ionochromic Sensors
The compound has potential applications in the development of ionochromic sensors . Benzo[de]isoquinoline-1,3-diones containing aminoalkyl or hydrazine fragments are potential synthons for ionochromic sensors .
Organic Field-Effect Transistors (OFETs)
The compound has potential applications in OFETs . Conjugated molecules are important organic materials because of their outstanding electronic properties and potential applications in OFETs .
Organic Photovoltaics (OPVs)
The compound has potential applications in OPVs . Conjugated molecules are important organic materials because of their outstanding electronic properties and potential applications in OPVs .
N-type Semiconductors
The compound has potential applications in the development of n-type semiconductors . The development of new conjugated molecules with high electron-affinities (EAs) is an important topic in the field of functional π-materials .
Orientations Futures
The future directions for research on “4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanehydrazide” and related compounds could involve further exploration of their chemosensor properties . Additionally, the synthesis of novel benzo[de]isoquinoline-1,3-dione condensed asymmetric azaacenes has been reported, which could open new avenues for research .
Propriétés
IUPAC Name |
4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c17-18-13(20)8-3-9-19-15(21)11-6-1-4-10-5-2-7-12(14(10)11)16(19)22/h1-2,4-7H,3,8-9,17H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQLVMFUKVXFJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanehydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


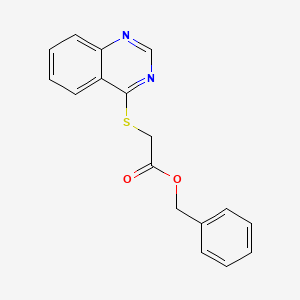
![6-bromo-9H-pyrido[2,3-b]indole](/img/structure/B2703169.png)
amine](/img/structure/B2703170.png)
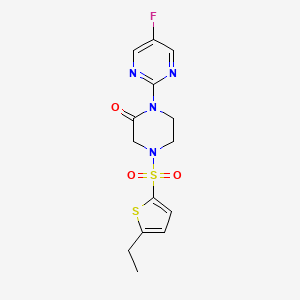
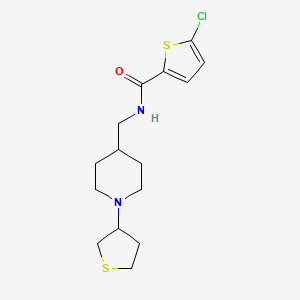
![2-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate](/img/structure/B2703174.png)
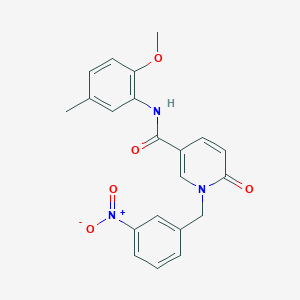

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2703178.png)
![2-(4-acetylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2703180.png)
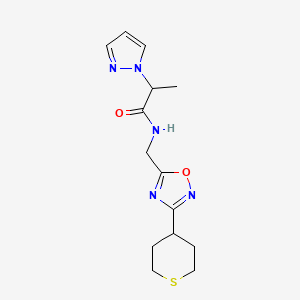
![4-methyl-1-(1-phenylethyl)-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B2703183.png)
![2-[3-(2-Chloropyridine-3-amido)phenyl]acetic acid](/img/structure/B2703184.png)